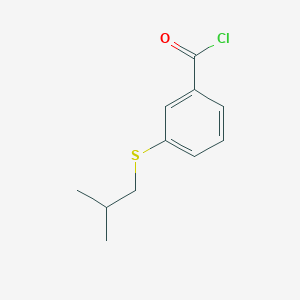
1,6,11-Triisopropyl-di-2-butenylenetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,11-Triisopropyl-di-2-butenylenetriamine is an organic compound characterized by its unique structure, which includes three isopropyl groups attached to a di-2-butenylenetriamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Triisopropyl-di-2-butenylenetriamine typically involves multi-step organic reactions. One common method includes the alkylation of di-2-butenylenetriamine with isopropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
1,6,11-Triisopropyl-di-2-butenylenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1,6,11-Triisopropyl-di-2-butenylenetriamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,6,11-Triisopropyl-di-2-butenylenetriamine involves its interaction with molecular targets through its amine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.
相似化合物的比较
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
1,6,11-Triisopropyl-di-2-butenylenetriamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in various chemical reactions.
属性
CAS 编号 |
94908-30-2 |
|---|---|
分子式 |
C17H35N3 |
分子量 |
281.5 g/mol |
IUPAC 名称 |
(E)-N,N'-di(propan-2-yl)-N'-[(E)-4-(propan-2-ylamino)but-2-enyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C17H35N3/c1-15(2)18-11-7-9-13-20(17(5)6)14-10-8-12-19-16(3)4/h7-10,15-19H,11-14H2,1-6H3/b9-7+,10-8+ |
InChI 键 |
NQNPALSZCSPJTA-FIFLTTCUSA-N |
手性 SMILES |
CC(NC/C=C/CN(C(C)C)C/C=C/CNC(C)C)C |
规范 SMILES |
CC(C)NCC=CCN(CC=CCNC(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


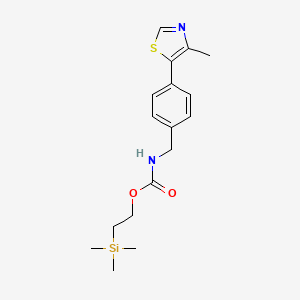
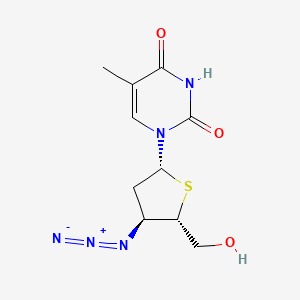
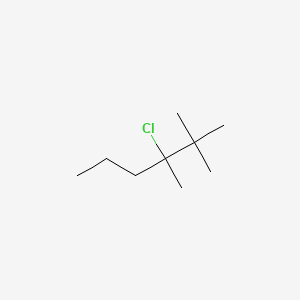
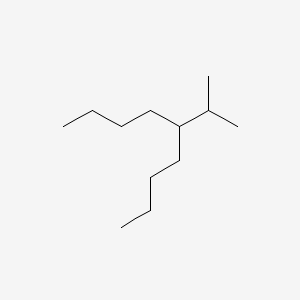
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


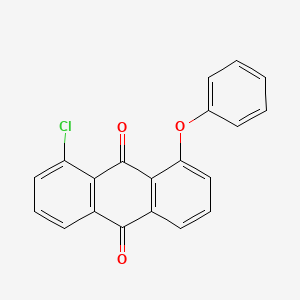
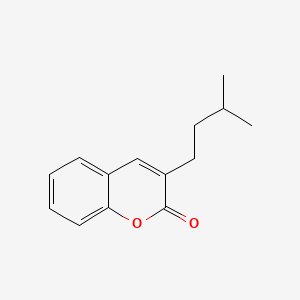
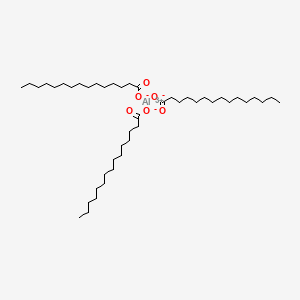
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
